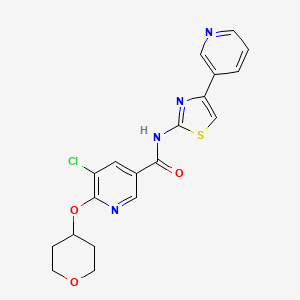![molecular formula C25H22ClN3O7S B2543002 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-37-3](/img/structure/B2543002.png)
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, is a complex molecule that appears to be related to a family of thienopyridazine derivatives. These compounds are known for their potential pharmacological activities, including antibacterial properties. The papers provided discuss various thienopyridazine derivatives and their synthesis, which may offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyridazine derivatives involves multiple steps, starting with the preparation of a core structure followed by various functionalization reactions. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Further reactions, such as hydrazinolysis, cyclocondensation with acetylacetone, and treatment with nitrous acid, lead to a variety of novel thieno[2,3-c]pyridazine derivatives . These methods may be relevant to the synthesis of the compound of interest, particularly in the construction of the thieno[3,4-d]pyridazine core.
Molecular Structure Analysis
The molecular structure of thienopyridazine derivatives is often confirmed using spectral data and, in some cases, crystallographic data . For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the structures of various synthesized compounds from the cyclization reaction of N-(4-chlorophenyl)-β-alanine were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, with some structures unambiguously assigned by X-ray analysis . These techniques would be essential in analyzing the molecular structure of Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate to ensure its correct synthesis and to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of thienopyridazine derivatives can be quite diverse, as seen in the transformation of thiourea derivatives to related fused heterocyclic systems . The reactivity is influenced by the substituents on the thienopyridazine core, which can lead to the formation of various heterocycles . The compound of interest likely undergoes specific chemical reactions based on its functional groups, such as the trimethoxybenzoyl amino group, which could participate in further synthetic transformations or interactions with biological targets.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, they do provide information on similar compounds. The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds, which are often characterized during the synthesis process . The chemical properties, including stability, reactivity, and potential biological activity, can be extrapolated from the antibacterial activity evaluations performed on the new compounds . These properties are crucial for understanding the potential applications of the compound in pharmaceutical contexts.
Aplicaciones Científicas De Investigación
Discovery of Apoptosis-Inducing Agents for Breast Cancer
A study employed multicomponent synthesis techniques to explore derivatives of ethyl amino-ester compounds, showing potential as apoptosis-inducing agents for breast cancer treatment. Specifically, certain compounds demonstrated significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with one compound inducing apoptosis in MCF-7 cells, reducing cell viability by 26.86% and showing a significant decrease in solid tumor mass in vivo. This suggests that similar compounds, including ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, could be researched for their anticancer properties (Gad et al., 2020).
Anticancer Activity of Novel Heterocycles
Another study focused on the synthesis of new heterocycles utilizing a thiophene incorporated thioureido substituent. The synthesized compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several compounds displaying potent activity. This indicates the potential of thieno[3,4-d]pyridazine derivatives in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
Synthesis and Antimicrobial Evaluation
Further research into thieno[2,3-d]-pyrimidine derivatives highlighted their use as precursors for synthesizing target heterocyclic systems with attached lauryl groups. The antimicrobial activity of some synthesized compounds was tested, revealing potential applications in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O7S/c1-5-36-25(32)20-16-12-37-23(19(16)24(31)29(28-20)15-8-6-14(26)7-9-15)27-22(30)13-10-17(33-2)21(35-4)18(11-13)34-3/h6-12H,5H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBGRMOLSAUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)



![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)



![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)


![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
